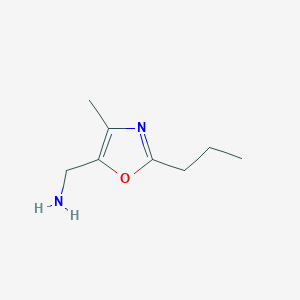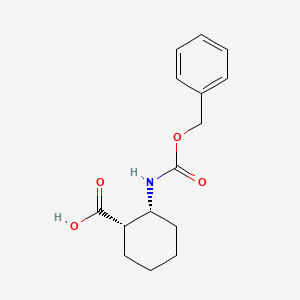
Z-1,2-cis-ACHC-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Z-1,2-cis-ACHC-OH can be synthesized from cis-2-amino-1-cyclohexanecarboxylic acid and benzyl chloroformate . The reaction involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the formation of the desired product through cyclization and subsequent purification steps. The reaction conditions typically include the use of organic solvents, such as dichloromethane, and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques, such as recrystallization and chromatography, to obtain the final product with a purity of ≥99%.
Analyse Chemischer Reaktionen
Types of Reactions
Z-1,2-cis-ACHC-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Z-1,2-cis-ACHC-OH has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Z-1,2-cis-ACHC-OH involves its interaction with specific molecular targets and pathways. For instance, it acts as a competitive inhibitor of γ-aminobutyric acid (GABA) accumulation in the brain, similar to nipecotic acid . This inhibition occurs through competitive binding to the GABA transport system, preventing GABA from being taken up by neurons and astroglia .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nipecotic Acid: Another GABA uptake inhibitor with a similar mechanism of action.
Cis-3-aminocyclohexane-1-carboxylic acid: Shares structural similarities and inhibitory properties with Z-1,2-cis-ACHC-OH.
Guvacine: A GABA uptake inhibitor with a different structural framework.
Uniqueness
This compound is unique due to its specific stereochemistry and high potency as a GABA uptake inhibitor. Its ability to inhibit GABA transport more effectively than other similar compounds makes it a valuable tool in neurochemical research .
Eigenschaften
Molekularformel |
C15H19NO4 |
|---|---|
Molekulargewicht |
277.31 g/mol |
IUPAC-Name |
(1S,2R)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c17-14(18)12-8-4-5-9-13(12)16-15(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2,(H,16,19)(H,17,18)/t12-,13+/m0/s1 |
InChI-Schlüssel |
RPJMLWMATNCSIS-QWHCGFSZSA-N |
Isomerische SMILES |
C1CC[C@H]([C@H](C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
C1CCC(C(C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Iodobenzo[d]isothiazole](/img/structure/B13652601.png)

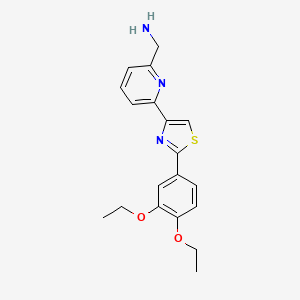

![18-[[5-[2-[2-[2-[2-[2-(Carboxymethoxy)ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-1-[(2-methylpropan-2-yl)oxy]-1,5-dioxopentan-2-yl]amino]-18-oxooctadecanoic acid](/img/structure/B13652623.png)
![2-Bromo-2'-phenyl-9,9'-spirobi[fluorene]](/img/structure/B13652634.png)
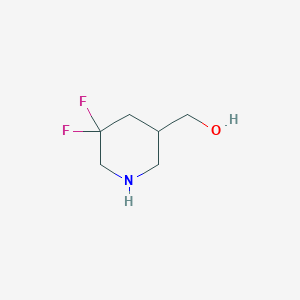
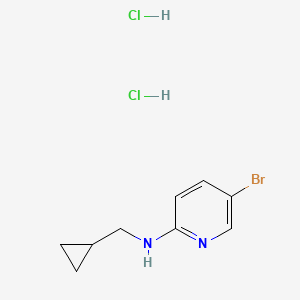
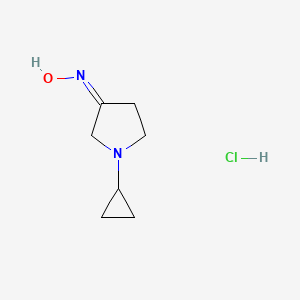
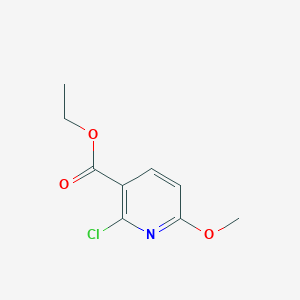
![2,6-Ditert-butyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]imidazol-4-ium;iodide](/img/structure/B13652669.png)
